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molecular formula C13H12N4O2 B8592565 7-benzyl-1-methyl-3H-purine-2,6-dione

7-benzyl-1-methyl-3H-purine-2,6-dione

Cat. No. B8592565
M. Wt: 256.26 g/mol
InChI Key: LEOWVIMYMRWTBO-UHFFFAOYSA-N
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Patent
US05393755

Procedure details

Heat 1-methyl-7-(phenylmethyl)purine-2,6-dione (8.0 g=31 mmol)in POCl3 (80 ml) at reflux 7 hr. Concentrate in vacuo, partition EtOAc-ice water, wash with water, dry and concentrate. Chromatograph on silica with 98:2 CH2Cl2 /MeOH to obtain the title compound as a foam, FAB MS: M+1=275.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10](=[O:11])[C:9]2[N:8]([CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:7]=[N:6][C:5]=2[NH:4][C:3]1=O.O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:3]1[N:2]([CH3:1])[C:10](=[O:11])[C:9]2[N:8]([CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:7]=[N:6][C:5]=2[N:4]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CN1C(NC=2N=CN(C2C1=O)CC1=CC=CC=C1)=O
Name
Quantity
80 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux 7 hr
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
partition EtOAc-ice water
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
ClC=1N(C(C=2N(C=NC2N1)CC1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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